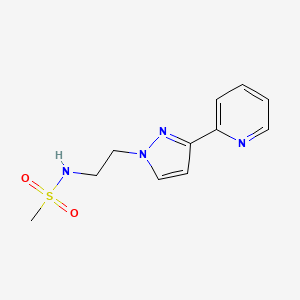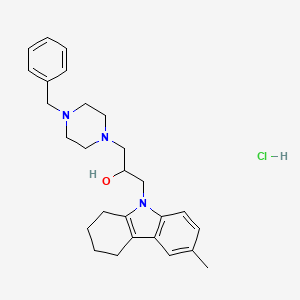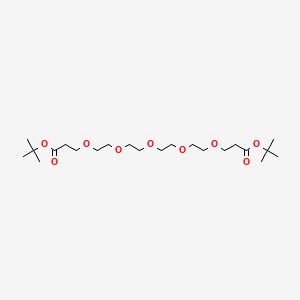![molecular formula C7H12O2 B2500732 7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane CAS No. 1881573-80-3](/img/structure/B2500732.png)
7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane, also known as paraformaldehyde cyclic acetal, is a cyclic acetal compound that has been widely used in scientific research. It is a colorless, water-soluble liquid that is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry. 4]heptane.
Mécanisme D'action
The mechanism of action of 7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane is not well understood. However, it is believed to act as a cross-linking agent by forming stable bonds between polymer chains. This can lead to improved mechanical properties of polymers.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it is considered to be a relatively safe compound with low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane in lab experiments is its ease of synthesis. Additionally, it is a relatively stable compound that can be stored for long periods of time. However, one limitation is that it may not be suitable for certain applications due to its limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on 7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane. One area of research could focus on developing new synthetic methods for the compound. Additionally, research could be conducted to better understand the mechanism of action and potential applications in polymer chemistry. Finally, research could be conducted to explore the potential use of this compound in biomedical applications, such as drug delivery systems.
Méthodes De Synthèse
7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane can be synthesized by reacting 7,7-Dimethyl-1,6-dioxaspiro[2.4]heptanehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction typically takes place at room temperature and yields a high purity product.
Applications De Recherche Scientifique
7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to form acetal derivatives of carbonyl compounds. Additionally, it has been used as a cross-linking agent in polymer chemistry to improve the mechanical properties of polymers.
Propriétés
IUPAC Name |
7,7-dimethyl-1,6-dioxaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(5-9-7)3-4-8-6/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOAUEPHYINEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCO1)CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)





![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)

